molecular formula C10H12N6O3S2 B2851926 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 454189-71-0

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Katalognummer B2851926
CAS-Nummer: 454189-71-0
Molekulargewicht: 328.37
InChI-Schlüssel: ZKXLNQOLNONYDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, also known as ATSA-1, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. ATSA-1 is a synthetic compound that was first synthesized in 2013 by researchers at the University of Utah. Since then, several studies have been conducted to explore the various applications of ATSA-1 in scientific research.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antifungal activity . They are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target enzyme, lanosterol 14α-demethylase, and inhibits its activity. This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungi. Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cellular membrane. Inhibition of ergosterol synthesis by the compound leads to the accumulation of 14α-methyl sterols, which alter the normal membrane structure and function, thereby inhibiting fungal growth .

Pharmacokinetics

The solubility of similar compounds in water at temperatures below 60°c has been reported , which could potentially influence the compound’s bioavailability.

Result of Action

The result of the compound’s action is the inhibition of fungal growth. By disrupting the biosynthesis of ergosterol, the compound alters the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solubility of similar compounds in water at temperatures below 60°C could potentially influence the compound’s bioavailability . Additionally, the compound’s impact on human health and the environment under general use conditions is reported to be minimal .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide in lab experiments is its ability to enhance the formation of new synapses in the brain. This makes it a potentially useful tool for studying the development of the nervous system and for developing new treatments for neurological disorders. However, one of the limitations of using 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is that its mechanism of action is not yet fully understood. This makes it difficult to predict its effects on other biological systems.

Zukünftige Richtungen

There are several future directions for research on 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide. One of the most promising directions is the development of new treatments for neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is the study of the effects of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide on other biological systems, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide and its potential applications in scientific research.

Synthesemethoden

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves a multi-step process that includes the reaction of 5-amino-1H-1,2,4-triazole with thionyl chloride to form 5-chloro-1H-1,2,4-triazole. The resulting compound is then reacted with sodium sulfide to form 5-thio-1H-1,2,4-triazole. The final step involves the reaction of 5-thio-1H-1,2,4-triazole with 4-aminobenzenesulfonamide and acetic anhydride to form 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has been found to have several potential applications in scientific research. One of the most promising applications of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is in the field of neuroscience. Studies have shown that 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has the ability to enhance the formation of new synapses in the brain, which could lead to the development of new treatments for neurological disorders such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S2/c11-9-14-10(16-15-9)20-5-8(17)13-6-1-3-7(4-2-6)21(12,18)19/h1-4H,5H2,(H,13,17)(H2,12,18,19)(H3,11,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXLNQOLNONYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NNC(=N2)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329129
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

454189-71-0
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.